Direct Head-to-Head Comparison: VLD vs. β-Maaliene and (+)-Aristolene in Caffeine-Treated Mouse Model
In a direct head-to-head comparison under identical experimental conditions, VLD demonstrated substantially higher sedative activity than the structurally related sesquiterpenoids β-maaliene and (+)-aristolene, both co-isolated from the same Nardostachys chinensis source [1]. At the 100 μg/cage inhalation dose, VLD reduced caffeine-induced locomotor activity to 234 ± 20 counts per 30 minutes, compared to 419 ± 28 counts for β-maaliene and 541 ± 27 counts for (+)-aristolene (caffeine-only control: 654 ± 24 counts) [1].
| Evidence Dimension | Locomotor activity (caffeine-induced excitatory mouse model; counts/30 min; lower counts = greater sedative effect) |
|---|---|
| Target Compound Data | 234 ± 20 counts per 30 min (VLD, 100 μg/cage inhalation) |
| Comparator Or Baseline | β-Maaliene: 419 ± 28 counts; (+)-Aristolene: 541 ± 27 counts; Caffeine-only control: 654 ± 24 counts |
| Quantified Difference | VLD reduces activity to 36% of control; β-maaliene to 64%; (+)-aristolene to 83% (i.e., VLD exhibits ~1.8× greater efficacy than β-maaliene and ~2.3× greater than (+)-aristolene at equivalent dose) |
| Conditions | Caffeine-treated excitatory mouse model (caffeine 30 mg/kg, i.p.); inhalation administration at 100 μg/cage; open-field locomotor activity measured over 30 min |
Why This Matters
This direct comparison provides the most robust justification for selecting VLD over β-maaliene or (+)-aristolene when experimental protocols require maximal sedative potency per unit dose.
- [1] Takemoto H, Yagura T, Ito M. Evaluation of volatile components from spikenard: valerena-4,7(11)-diene is a highly active sedative compound. J Nat Med. 2009;63(4):380-385. View Source
